N-Boc-4-aminopentanoic Acid
Overview
Description
N-Boc-4-aminopentanoic Acid, also known as Boc-5-aminopentanoic acid, is a chemical compound widely used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of pentanoic acid. This compound is particularly valuable in peptide synthesis due to its ability to temporarily protect the amino group, allowing for controlled formation of peptide bonds.
Mechanism of Action
Target of Action
N-Boc-4-aminopentanoic Acid is primarily used in the preparation of L-N6-(1-iminoethyl)lysine derivatives, which are useful as nitric oxide synthase inhibitors . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a key molecule involved in several physiological and pathological processes.
Mode of Action
The compound acts as a protective group for amines, particularly in peptide synthesis . The tert-butoxycarbonyl (Boc) group in the compound provides stability towards a wide range of nucleophilic reagents and alkaline reaction conditions . This allows for the selective protection of the amine group during synthesis, preventing unwanted reactions at this site .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a role in the protection and deprotection of amines, which is a fundamental transformation in organic synthesis, especially in peptide chemistry . The N-Boc derivatives can be easily converted into free amines, making this protocol more applicable in multistep reactions .
Result of Action
The primary result of the action of this compound is the successful protection of amines during peptide synthesis . This allows for the creation of complex polyfunctional molecules without unwanted side reactions . The compound’s use in the synthesis of nitric oxide synthase inhibitors also suggests it may indirectly influence the levels of nitric oxide in biological systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the compound’s protective action has been shown to increase under ultrasound irradiation and catalyst-free conditions . Additionally, the compound’s stability and efficacy can be affected by the presence of other compounds in the reaction environment, the pH, temperature, and other conditions of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-aminopentanoic Acid typically involves the reaction of 5-aminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency and scalability . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-aminopentanoic Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the amino group can participate in such reactions once the Boc group is removed.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, and aluminum chloride are commonly used for Boc group removal.
Coupling Reagents: Di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) are used for introducing the Boc group.
Major Products:
Scientific Research Applications
N-Boc-4-aminopentanoic Acid has diverse applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides, where the Boc group protects the amino group during the formation of peptide bonds.
Drug Discovery: Synthetic peptides derived from this compound are used to study protein-protein interactions and develop potential drugs.
Enzyme Research: Peptides containing this compound can inhibit or activate specific enzymes, providing insights into their mechanisms and therapeutic applications.
Material Science: Functional peptides incorporating this compound are used in materials with properties like self-assembly, biocompatibility, and drug delivery capabilities.
Comparison with Similar Compounds
Boc-Dap-OH: (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid.
Boc-5-aminovaleric acid: Another Boc-protected amino acid with similar properties.
Uniqueness: N-Boc-4-aminopentanoic Acid is unique due to its specific structure, which provides optimal protection for the amino group while allowing for efficient peptide bond formation. Its versatility in various solvents and reaction conditions makes it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXURBKURNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405721 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172833-22-6 | |
Record name | 4-[(tert-Butoxycarbonyl)amino]pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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